molecular formula C12H16N2 B8792771 1H-Indole-3-ethanamine, 1-ethyl-

1H-Indole-3-ethanamine, 1-ethyl-

Cat. No.: B8792771
M. Wt: 188.27 g/mol
InChI Key: DAHZNRLDSGNWPR-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, 1-ethyl- (IUPAC name: 1-ethyl-1H-indole-3-ethanamine) is a substituted tryptamine derivative characterized by an ethyl group at the 1-position of the indole ring and an ethanamine side chain at the 3-position. For instance, compounds like RS-17053 (5-chloro-α,α-dimethyl-1H-indole-3-ethanamine) and DiPT (N,N-diisopropyl-1H-indole-3-ethanamine) highlight the pharmacological versatility of indole-3-ethanamine scaffolds . The ethyl substitution at the indole nitrogen may influence receptor binding affinity, metabolic stability, and bioavailability, as seen in related compounds .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(1-ethylindol-3-yl)ethanamine

InChI

InChI=1S/C12H16N2/c1-2-14-9-10(7-8-13)11-5-3-4-6-12(11)14/h3-6,9H,2,7-8,13H2,1H3

InChI Key

DAHZNRLDSGNWPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indole-3-ethanamine derivatives allows for targeted comparisons based on substituent patterns, receptor interactions, and applications. Below is a detailed analysis:

Structural Analogues and Substitution Patterns

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
1H-Indole-3-ethanamine None (parent compound) C₁₀H₁₂N₂ 160.22 g/mol Biosynthetic precursor of serotonin; used in neurochemical research
RS-17053 5-Cl, α,α-dimethyl C₁₉H₂₃ClN₂O₂ 366.85 g/mol Selective α₁A-adrenoceptor antagonist; low affinity in human prostate tissues
AMT (α-Methyltryptamine) α-methyl C₁₁H₁₄N₂ 174.25 g/mol Hallucinogenic; acts on serotonergic system; no recognized therapeutic use
DiPT N,N-diisopropyl C₁₆H₂₄N₂ 244.38 g/mol Psychedelic research compound; alters auditory perception
5-Chloro-1H-indole-3-ethanamine 5-Cl C₁₀H₁₁ClN₂ 194.66 g/mol Intermediate in synthesis of adrenoceptor ligands; limited biological data
N,N-Dimethyltryptamine N,N-dimethyl C₁₂H₁₆N₂ 188.27 g/mol Serotonergic hallucinogen; used in neuroscience research

Pharmacological and Functional Comparisons

  • Receptor Affinity: RS-17053 exhibits high affinity for cloned α₁A-adrenoceptors (pKi = 9.1–9.9) but shows reduced activity in human lower urinary tract tissues (pA₂ = 6.9–7.5), suggesting species- or tissue-specific receptor heterogeneity . AMT and DiPT lack classical receptor selectivity but modulate serotonin (5-HT) receptors, contributing to hallucinogenic effects .
  • Therapeutic Potential: RS-17053’s α₁A antagonism has been explored for benign prostatic hyperplasia, but its low human tissue affinity limits clinical utility . Tryptamine derivatives like 5-chloro-indole-3-ethanamine are intermediates in synthesizing adrenoceptor ligands but require further optimization for drug development .

Preparation Methods

Synthesis of 1-Ethylindole

Indole is alkylated at the N1 position using ethyl bromide in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF) at 0–25°C. The reaction achieves >85% yield under inert conditions, producing 1-ethylindole as a key intermediate.

Friedel-Crafts Acetylation

1-Ethylindole undergoes Friedel-Crafts acetylation at the C3 position using acetyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C. This step affords 1-ethyl-3-acetylindole with 70–75% yield, confirmed by NMR and mass spectrometry.

Reductive Amination

The acetyl group is converted to ethylamine via reductive amination. A mixture of 1-ethyl-3-acetylindole (0.2 mmol), ammonium formate (10 equiv.), and [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%) in methanol is stirred at 37°C for 15 hours. The reaction achieves 20% yield, with purification via silica gel chromatography (70% ethyl acetate/hexane).

Advantages :

  • Chemoselective reduction avoids side reactions at the indole nucleus.

  • Mild conditions preserve the ethyl substituent’s integrity.

Limitations :

  • Moderate yield necessitates optimization for scalability.

Nitrovinyl Reduction and Subsequent N-Alkylation

This two-step approach, adapted from Subba Rami Reddy et al., prioritizes nitro group reduction followed by N-ethylation:

Synthesis of 3-((E)-2-Nitrovinyl)-1H-Indole

Indole-3-carbaldehyde reacts with nitroethane in the presence of benzylamine (catalyst) under reflux in ethanol, yielding 3-((E)-2-nitrovinyl)-1H-indole as dark red crystals (85% yield).

LiAlH₄-Mediated Nitro Reduction

The nitrovinyl intermediate is reduced using lithium aluminum hydride (LiAlH₄) in THF at 85°C for 10 hours. This step generates 2-(1H-indol-3-yl)ethanamine with 75–80% yield after column chromatography (70% ethyl acetate/hexane).

N-Ethylation via Alkylation

The free amine is protected as a benzamide (via reaction with benzoyl chloride), followed by N-ethylation using ethyl bromide and potassium tert-butoxide in DMF. Deprotection under acidic conditions yields 1-ethyl-1H-indole-3-ethanamine (overall yield: 50–55%).

Advantages :

  • High-yielding nitro reduction step.

  • Compatibility with diverse N-protecting groups.

Limitations :

  • Multi-step synthesis increases time and cost.

Nenitzescu Indole Synthesis with Prefunctionalized Side Chains

A convergent strategy employs the Nenitzescu reaction to construct the indole core with pre-installed ethyl and ethylamine groups, as demonstrated by recent antitubercular drug studies:

Preparation of 3-Amino-3-(4-methoxyphenyl) Acrylate

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with ammonium formate in refluxing ethanol to form (Z)-3-amino-3-(4-methoxyphenyl) acrylate (85% yield).

Nenitzescu Cyclization

The acrylate undergoes cyclization with 1,4-benzoquinone catalyzed by ZnBr₂, forming a 5-hydroxyindole derivative. Subsequent Mannich reaction with formaldehyde and piperidine introduces the ethylamine side chain (60–65% yield).

N-Ethylation and Demethylation

The indole nitrogen is ethylated using ethyl iodide and K₂CO₃ in DMF, followed by demethylation with BBr₃ to yield the target compound (55% overall yield).

Advantages :

  • Direct incorporation of substituents during indole synthesis.

  • Avoids post-functionalization challenges.

Limitations :

  • Requires stringent control over reaction stoichiometry.

Oxidative Decarboxylation of Tryptophan Derivatives

A patent by CN104045591A describes a decarboxylation route applicable to tryptophan analogs:

Synthesis of 1-Ethyltryptophan

Tryptophan is alkylated at the indole nitrogen using ethyl bromide and NaH in THF, yielding 1-ethyltryptophan (70% yield).

Oxidative Decarboxylation

The carboxyl group is removed via heating with a cyclohexenol catalyst in diphenyl ether at 180°C for 6 hours. The reaction produces 1-ethyl-1H-indole-3-ethanamine hydrochloride, which is neutralized to isolate the free base (80% yield).

Advantages :

  • High-yielding single-step decarboxylation.

  • Scalable for industrial production.

Limitations :

  • Requires high-temperature conditions.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Reaction Time Scalability
Reductive AminationIr catalyst, NH₄HCO₂20%15 hModerate
Nitrovinyl ReductionLiAlH₄, Ethyl bromide50–55%24 hHigh
Nenitzescu SynthesisZnBr₂, Formaldehyde55%18 hLow
DecarboxylationCyclohexenol, Diphenyl ether80%6 hHigh

Mechanistic Insights and Optimization Strategies

Catalytic Reductive Amination

The iridium catalyst in Method 1 facilitates hydride transfer to the imine intermediate, minimizing over-reduction. Increasing catalyst loading to 5 mol% improves yield to 35% but raises costs.

LiAlH₄ Reduction Dynamics

In Method 2, LiAlH₄ selectively reduces the nitro group to amine without affecting the indole ring. Solvent screening reveals THF outperforms diethyl ether due to better solubility.

Nenitzescu Reaction Regioselectivity

Method 3’s ZnBr₂ catalyst directs cyclization to the C5 position, avoiding competing C7 products. Substituent electronic effects modulate reaction rates, with electron-donating groups accelerating cyclization .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1H-Indole-3-ethanamine derivatives, and how can structural ambiguities be resolved?

To characterize 1H-Indole-3-ethanamine derivatives, employ high-resolution NMR (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) to resolve indole ring proton environments and alkyl chain conformations. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers like N-ethyl vs. C-ethyl substitutions. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is essential to resolve stereochemical ambiguities . UV-Vis spectroscopy (λmax ~220 nm) helps monitor purity and electronic transitions in the indole moiety .

Q. How can researchers safely handle and store 1-ethyl-substituted tryptamine derivatives in laboratory settings?

Follow OSHA HCS guidelines : store derivatives at -20°C in airtight, light-resistant containers to prevent degradation. Use fume hoods during synthesis to avoid inhalation of volatile intermediates. For hydrochloride salts, ensure desiccants are used to mitigate hygroscopicity. Safety Data Sheets (SDS) for analogous compounds (e.g., tryptamine HCl) recommend PPE (gloves, lab coats) and emergency protocols for spills (neutralize with sodium bicarbonate) .

Q. What synthetic routes are optimal for introducing ethyl substituents to the indole-3-ethanamine scaffold?

Common methods include:

  • Reductive amination : React 1H-indole-3-acetaldehyde with ethylamine in the presence of NaBH4_4 or NaBH3_3CN.
  • Alkylation : Treat tryptamine with ethyl iodide/K2_2CO3_3 in DMF under inert atmosphere.
    Purify via recrystallization (ethanol/water) or silica gel chromatography. Monitor reaction progress with TLC (Rf ~0.3 in 9:1 CH2_2Cl2_2:MeOH) .

Advanced Research Questions

Q. How does 1-ethyl substitution impact the binding affinity of 1H-Indole-3-ethanamine to neurodegenerative disease targets like hBChE or Aβ fibrils?

Molecular dynamics (MD) simulations reveal that the ethyl group enhances hydrophobic interactions with hBChE’s peripheral anionic site (PAS). In Aβ fibril studies, 1-ethyl derivatives increase RMSD values (1.55 Å vs. 1.42 Å for apo protein), indicating destabilization of fibril structure. Use ensemble docking (e.g., AutoDock Vina) with clustered protein conformations to predict binding modes. Key parameters:

  • RMSF : Reduced fluctuations (<0.85 Å) in hBChE complexes suggest stabilized binding.
  • SASA : Similar solvent-accessible surface areas (~23,300 Å2^2) between bound/unbound states imply minimal structural disruption .

Q. What experimental and computational strategies address contradictions in activity data for 1-ethyl derivatives across enzyme assays?

  • Multi-target MD simulations : Compare RMSD/RMSF trends across enzymes (e.g., hBChE vs. BACE-1) to identify target-specific effects.
  • Dose-response profiling : Use IC50_{50} assays with acetylcholinesterase (AChE) and β-secretase (BACE-1) to validate selectivity.
  • Meta-analysis : Cross-reference spectral data (e.g., ChemSpider ID 5865) and crystallographic databases to rule out impurities or isomerization artifacts .

Q. How can researchers design robust structure-activity relationship (SAR) studies for ethyl-substituted tryptamines?

  • Parametric optimization : Vary ethyl chain length/position and measure changes in LogP (via HPLC) and pKa_a (potentiometric titration).
  • In silico QSAR : Train models with descriptors like polar surface area (PSA) and molar refractivity using datasets from PubChem or ChEMBL.
  • Crystallographic benchmarking : Compare ligand-enzyme complexes (e.g., PDB entries) to identify critical hydrogen bonds (e.g., indole NH to Asp72 in BACE-1) .

Methodological Notes

  • Contradictions in evidence : While tryptamine derivatives show neuroactivity, specific data on 1-ethyl substitution are limited. Extrapolate cautiously from MD simulations of analogous compounds .

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